molecular formula C13H16BrNO4 B14832899 Diethyl (5-bromo-3-methylpyridin-2-YL)malonate

Diethyl (5-bromo-3-methylpyridin-2-YL)malonate

Cat. No.: B14832899
M. Wt: 330.17 g/mol
InChI Key: UOUOOARRTCNJFE-UHFFFAOYSA-N
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Description

Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyridine ring at the 2nd position of the malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate typically involves the alkylation of diethyl malonate with 5-bromo-2-chloro-3-nitropyridine. The reaction is carried out in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the temperature between 5°C to 40°C and stirring the mixture for a specific duration to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-bromo-3-methylpyridin-2-YL)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride: Used as a base for deprotonation.

    N,N-Dimethylformamide (DMF): Used as a solvent.

    Hydrochloric Acid: Used for hydrolysis of ester groups.

    Palladium Catalysts: Used in cross-coupling reactions.

Major Products Formed

Scientific Research Applications

Diethyl (5-bromo-3-methylpyridin-2-YL)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate involves its reactivity as a malonic ester. The compound can be deprotonated to form an enolate ion, which then undergoes nucleophilic substitution with various electrophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to other malonic esters. This uniqueness makes it valuable for targeted synthetic applications and the development of specialized compounds .

Properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

diethyl 2-(5-bromo-3-methylpyridin-2-yl)propanedioate

InChI

InChI=1S/C13H16BrNO4/c1-4-18-12(16)10(13(17)19-5-2)11-8(3)6-9(14)7-15-11/h6-7,10H,4-5H2,1-3H3

InChI Key

UOUOOARRTCNJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1C)Br)C(=O)OCC

Origin of Product

United States

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